Cas no 887889-53-4 (2-(5-bromo-2-methoxyphenyl)-9-(3,4-dichlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide)
2-(5-bromo-2-methoxyphenyl)-9-(3,4-dichlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide Chemical and Physical Properties
Names and Identifiers
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- AKOS024596723
- F0683-0425
- 2-(5-bromo-2-methoxyphenyl)-9-(3,4-dichlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- 887889-53-4
- 2-(5-bromo-2-methoxyphenyl)-9-(3,4-dichlorophenyl)-8-oxo-7H-purine-6-carboxamide
- 7H-Purine-6-carboxamide, 2-(5-bromo-2-methoxyphenyl)-9-(3,4-dichlorophenyl)-8,9-dihydro-8-oxo-
-
- Inchi: 1S/C19H12BrCl2N5O3/c1-30-13-5-2-8(20)6-10(13)17-24-14(16(23)28)15-18(26-17)27(19(29)25-15)9-3-4-11(21)12(22)7-9/h2-7H,1H3,(H2,23,28)(H,25,29)
- InChI Key: OFZBAKKXVZXDKQ-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=C(C=1)C1N=C(C(N)=O)C2=C(N=1)N(C1C=CC(=C(C=1)Cl)Cl)C(N2)=O)OC
Computed Properties
- Exact Mass: 506.95006g/mol
- Monoisotopic Mass: 506.95006g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 30
- Rotatable Bond Count: 4
- Complexity: 676
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 110Ų
Experimental Properties
- Density: 1.692±0.06 g/cm3(Predicted)
- pka: 7.30±0.20(Predicted)
2-(5-bromo-2-methoxyphenyl)-9-(3,4-dichlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0683-0425-2μmol |
2-(5-bromo-2-methoxyphenyl)-9-(3,4-dichlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide |
887889-53-4 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0683-0425-5μmol |
2-(5-bromo-2-methoxyphenyl)-9-(3,4-dichlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide |
887889-53-4 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0683-0425-10μmol |
2-(5-bromo-2-methoxyphenyl)-9-(3,4-dichlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide |
887889-53-4 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0683-0425-20μmol |
2-(5-bromo-2-methoxyphenyl)-9-(3,4-dichlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide |
887889-53-4 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0683-0425-1mg |
2-(5-bromo-2-methoxyphenyl)-9-(3,4-dichlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide |
887889-53-4 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0683-0425-2mg |
2-(5-bromo-2-methoxyphenyl)-9-(3,4-dichlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide |
887889-53-4 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0683-0425-3mg |
2-(5-bromo-2-methoxyphenyl)-9-(3,4-dichlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide |
887889-53-4 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0683-0425-4mg |
2-(5-bromo-2-methoxyphenyl)-9-(3,4-dichlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide |
887889-53-4 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0683-0425-5mg |
2-(5-bromo-2-methoxyphenyl)-9-(3,4-dichlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide |
887889-53-4 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0683-0425-10mg |
2-(5-bromo-2-methoxyphenyl)-9-(3,4-dichlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide |
887889-53-4 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
2-(5-bromo-2-methoxyphenyl)-9-(3,4-dichlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide Related Literature
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
Additional information on 2-(5-bromo-2-methoxyphenyl)-9-(3,4-dichlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
Comprehensive Overview of 2-(5-bromo-2-methoxyphenyl)-9-(3,4-dichlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS No. 887889-53-4)
The compound 2-(5-bromo-2-methoxyphenyl)-9-(3,4-dichlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS No. 887889-53-4) is a structurally complex purine derivative with significant potential in pharmaceutical research. Its unique molecular architecture, featuring a purine core substituted with bromophenyl, dichlorophenyl, and carboxamide groups, makes it a subject of interest for drug discovery and medicinal chemistry. Researchers are increasingly exploring its applications in targeting specific enzymes or receptors, particularly in the context of inflammatory diseases and neurological disorders, which are among the most searched health topics today.
In recent years, the demand for novel small-molecule therapeutics has surged, driven by the need for more effective treatments for chronic conditions. The purine scaffold of this compound is particularly noteworthy, as purines are fundamental to biological processes such as signal transduction and energy metabolism. The presence of halogenated aromatic rings (bromo and dichloro substitutions) enhances its binding affinity to target proteins, a feature often highlighted in drug design optimization discussions. This aligns with current trends in computational chemistry and AI-driven drug discovery, where users frequently search for "how to improve drug binding affinity" or "halogen interactions in medicinal chemistry."
Another area of interest is the compound's potential role in kinase inhibition. Kinases are a hot topic in biomedical research due to their involvement in cancer and autoimmune diseases. The 8-oxo-8,9-dihydro-7H-purine moiety in this molecule suggests possible interactions with ATP-binding sites, a mechanism exploited by many kinase inhibitors. This connection is particularly relevant given the rising popularity of searches like "new kinase inhibitors 2024" or "purine-based kinase inhibitors." Researchers are also investigating whether this compound could modulate G-protein-coupled receptors (GPCRs), another frequent search term in pharmacology forums.
From a synthetic chemistry perspective, the preparation of 2-(5-bromo-2-methoxyphenyl)-9-(3,4-dichlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves multi-step organic transformations, including Pd-catalyzed cross-coupling and cyclization reactions. These methods are widely discussed in academic and industrial settings, as evidenced by search queries such as "efficient purine synthesis" or "bromophenyl incorporation strategies." The compound's carboxamide group further adds to its synthetic versatility, enabling derivatization for structure-activity relationship (SAR) studies—a key focus in modern medicinal chemistry optimization.
Environmental and ADME (Absorption, Distribution, Metabolism, Excretion) properties of this compound are also under scrutiny. With growing public interest in "green chemistry" and "sustainable drug development," researchers are evaluating its biodegradability and metabolic stability. The methoxy and dichlorophenyl groups may influence its pharmacokinetic profile, a topic frequently searched by professionals in pharmaceutical formulation. Additionally, computational tools like molecular docking and QSAR modeling are being employed to predict its behavior in biological systems, reflecting the intersection of cheminformatics and experimental research.
In conclusion, 2-(5-bromo-2-methoxyphenyl)-9-(3,4-dichlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS No. 887889-53-4) represents a compelling case study in contemporary drug discovery. Its structural features align with multiple trending research areas, from kinase-targeted therapies to sustainable synthetic methods. As the scientific community continues to explore its potential, this compound may pave the way for innovative treatments addressing some of today's most pressing medical challenges.
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